molecular formula C7H6ClN3O B8800273 6-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

6-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8800273
M. Wt: 183.59 g/mol
InChI Key: LLZKMYHXZVFGMK-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11)

InChI Key

LLZKMYHXZVFGMK-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=CC(=NC=C21)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-3-methoxy-1-trityl-1H-pyrazolo[4,3-c]pyridine (Example 40, Step 1; 630 mg, 1.479 mmol) was dissolved in TFA (4 mL) and triethylsilane (0.354 mL, 2.219 mmol) was added. The reaction mixture was stirred at room temperature for 1 h. Saturated NaHCO3 was added and the products extracted into EtOAc followed by 3:1 chloroform/IPA. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was titrated with ether to afford 6-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine, which was carried onto the next step without further purification. MS ESI calc'd. For C7H6ClN3O [M+1]+ 184. found 184.
Name
6-Chloro-3-methoxy-1-trityl-1H-pyrazolo[4,3-c]pyridine
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.354 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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